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Compound of Interest

Compound Name: 5-Methyl-2(5H)-furanone

Cat. No.: B7821939 Get Quote

An In-Depth Technical Guide to 5-Methyl-2(5H)-furanone: Synthesis, Properties, and

Applications

Abstract
5-Methyl-2(5H)-furanone, also widely known by its synonym β-Angelica lactone, is a versatile

five-membered lactone with significant applications in synthetic organic chemistry and flavor

industries. As a member of the butenolide family, its reactive scaffold serves as a valuable

building block for complex natural products and pharmacologically active molecules.

Furthermore, the broader class of 2(5H)-furanones is the subject of intense research for its

ability to modulate bacterial communication, presenting a promising avenue for the

development of novel anti-virulence and anti-biofilm agents. This guide provides a

comprehensive overview of 5-Methyl-2(5H)-furanone, detailing its chemical and physical

properties, spectroscopic signature, representative synthetic protocols, key applications, and

biological significance, with a focus on insights relevant to researchers in chemistry and drug

development.

Chemical Identity and Physicochemical Properties
5-Methyl-2(5H)-furanone is a chiral lactone, existing as a racemic mixture or in its enantiopure

forms. It is structurally characterized by a furanone ring with a methyl group at the C5 position.

Key Identifiers:
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Chemical Name: 5-Methyl-2(5H)-furanone

Synonyms: β-Angelica lactone, 4-Hydroxy-2-pentenoic acid γ-lactone

CAS Number: 591-11-7[1]

Molecular Formula: C₅H₆O₂[1]

Molecular Weight: 98.10 g/mol [1]

Structure (SMILES): CC1C=CC(=O)O1

Physicochemical Data
The physical and chemical properties of 5-Methyl-2(5H)-furanone are summarized in the table

below, providing essential data for its handling, purification, and use in reactions.

Property Value Source(s)

Physical State Liquid [2]

Boiling Point 209 °C ECHEMI

Melting Point < -17 °C ECHEMI

Density 1.081 g/cm³ (at 20.44 °C) ECHEMI

Water Solubility 50 mg/mL (at 15 °C) BOC Sciences

Flash Point 78.9 °C (174 °F) The Good Scents Company

Refractive Index 1.459 ECHEMI

Synthesis and Manufacturing
The synthesis of 2(5H)-furanones can be achieved from several renewable starting materials,

including levulinic acid and furfural.[3][4] Levulinic acid, a top-tier platform chemical derived

from the acid-catalyzed degradation of C6 sugars, is a particularly attractive precursor.[3] The

general strategy involves the formation of a γ-hydroxy acid or its equivalent, followed by

cyclization and dehydration to yield the unsaturated lactone ring.
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While a specific peer-reviewed protocol for 5-Methyl-2(5H)-furanone is not readily available,

the following representative protocol is adapted from established and reliable methods for

synthesizing the parent 2(5H)-furanone scaffold and incorporates the necessary precursor for

the 5-methyl substitution.

Representative Synthesis Workflow
This diagram illustrates a conceptual workflow for the synthesis of 5-Methyl-2(5H)-furanone
starting from the biomass-derived platform chemical, levulinic acid.

Step 1: Reduction

Step 2: Cyclization & Dehydration

Step 3: Purification

Levulinic Acid

4-Hydroxypentanoic Acid
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  (e.g., NaBH₄)
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Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 5-Methyl-2(5H)-furanone.

Experimental Protocol: Synthesis from Levulinic Acid
(Representative)
This protocol describes a two-step process involving the reduction of levulinic acid to 4-

hydroxypentanoic acid, followed by acid-catalyzed cyclization and dehydration.

Step 1: Reduction of Levulinic Acid to 4-Hydroxypentanoic Acid

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath,

dissolve levulinic acid (0.1 mol) in 150 mL of water.

Reduction: Slowly add sodium borohydride (NaBH₄) (0.15 mol) portion-wise to the stirred

solution, maintaining the temperature below 20 °C. Causality: The portion-wise addition

controls the exothermic reaction and hydrogen gas evolution.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 4 hours.

Quenching: Carefully acidify the reaction mixture to pH 2 with 2M hydrochloric acid (HCl) to

neutralize excess borohydride and hydrolyze borate esters.

Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The

resulting solution contains the intermediate, 4-hydroxypentanoic acid, and is used directly in

the next step.

Step 2: Acid-Catalyzed Cyclization and Dehydration

Setup: To the ethyl acetate solution from Step 1, add a catalytic amount of a strong acid,

such as p-toluenesulfonic acid (p-TsOH) (0.005 mol).

Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture

to reflux. Causality: The Dean-Stark trap removes water as it is formed, driving the
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equilibrium towards the dehydrated lactone product.

Monitoring: Monitor the reaction progress by TLC or GC until the starting material is

consumed (typically 4-6 hours).

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with

saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst, followed by a

wash with brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent

under reduced pressure. The crude product is then purified by vacuum distillation to yield

pure 5-Methyl-2(5H)-furanone.

Spectroscopic Analysis
Characterization and purity assessment of 5-Methyl-2(5H)-furanone are typically performed

using a combination of mass spectrometry, NMR, and IR spectroscopy.

Mass Spectrometry (MS): The electron ionization mass spectrum is a key tool for confirming

the molecular weight. The NIST database provides a reference mass spectrum for this

compound.[1]

Molecular Ion (M⁺): m/z = 98

Key Fragments: Characteristic fragments arise from the loss of a methyl group (m/z = 83)

and cleavage of the lactone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly archived, peer-

reviewed spectrum for this specific molecule is not readily available, the expected chemical

shifts can be reliably predicted based on the furanone scaffold and known substituent

effects.

¹H NMR (CDCl₃, 400 MHz):

δ ~ 7.4 ppm (dd, 1H): Proton at C3, coupled to C2 and C5 protons.

δ ~ 6.1 ppm (dd, 1H): Proton at C2, coupled to C3 and C5 protons.
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δ ~ 5.1 ppm (m, 1H): Proton at C5, coupled to the methyl protons and the olefinic

protons.

δ ~ 1.5 ppm (d, 3H): Methyl protons at C5, coupled to the C5 proton.

¹³C NMR (CDCl₃, 100 MHz):

δ ~ 172 ppm: Carbonyl carbon (C4).

δ ~ 155 ppm: Olefinic carbon (C2).

δ ~ 122 ppm: Olefinic carbon (C3).

δ ~ 80 ppm: Chiral carbon (C5).

δ ~ 20 ppm: Methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions

of the α,β-unsaturated lactone.

~1750-1780 cm⁻¹ (strong): C=O stretch of the α,β-unsaturated γ-lactone.

~1640 cm⁻¹ (medium): C=C stretch of the olefinic bond.

~3000-2850 cm⁻¹: C-H stretching from the methyl and methine groups.

Applications in Research and Drug Development
The 5-Methyl-2(5H)-furanone core is a privileged structure in chemical synthesis and

medicinal chemistry.

Synthetic Building Block
It serves as a versatile C5 synthon for the construction of more complex molecules. Its

conjugated system and chiral center make it an ideal starting material for stereoselective

addition reactions, allowing for the introduction of new functional groups with high levels of

control. This has been exploited in the synthesis of various natural products and their analogs.

Biological Activity and Anti-Biofilm Research
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The furanone scaffold is of significant interest to drug development professionals due to its role

in disrupting bacterial communication, a process known as quorum sensing (QS).[5] Many

pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, use QS

to coordinate virulence factor production and biofilm formation.[5][6]

Mechanism of Action: Quorum Sensing Inhibition

Signaling Molecules: Gram-negative bacteria often use N-acyl homoserine lactones (AHLs)

as signaling molecules. These molecules bind to transcriptional regulators (e.g., LasR in P.

aeruginosa), activating genes responsible for virulence.

Furanone Interference: Halogenated furanones, structurally similar to AHLs, are known to

competitively bind to these regulators, preventing the binding of the native AHL signal.[7]

This blocks the downstream signaling cascade.

Outcome: By inhibiting QS, furanones can prevent the formation of biofilms, reduce the

production of toxins and other virulence factors, and potentially increase the susceptibility of

bacteria to conventional antibiotics.[6][8]

While many studies focus on halogenated furanones, the core 2(5H)-furanone structure is the

key pharmacophore.[9] This makes 5-Methyl-2(5H)-furanone and its derivatives valuable tools

for developing novel anti-virulence therapies that do not directly kill bacteria but instead disarm

them, potentially reducing the selective pressure for antibiotic resistance.

Bacterial Quorum Sensing Pathway

Inhibition by Furanone
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Caption: Mechanism of quorum sensing inhibition by furanone compounds.

Safety and Handling
Proper safety precautions are essential when handling 5-Methyl-2(5H)-furanone and related

compounds. Information is derived from safety data sheets for the parent compound, 2(5H)-

furanone.[10][11]

Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye

irritation. May cause respiratory irritation.[11]

Personal Protective Equipment (PPE):

Eye Protection: Wear tight-sealing safety goggles or a face shield.[10]

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Handling:

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

Avoid breathing vapors or mist.[10]

Wash hands thoroughly after handling.[11]

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

Store under an inert atmosphere and protect from light. Recommended storage

temperature is 2-8 °C.[2]

Fire Fighting:

Use water spray, dry chemical, foam, or carbon dioxide as extinguishing media.[11]

When heated to decomposition, it may emit acrid smoke and irritating fumes.
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Conclusion
5-Methyl-2(5H)-furanone is a fundamentally important chemical entity with a dual identity as

both a practical synthetic intermediate and a lead structure for investigating novel therapeutic

strategies. Its straightforward, biomass-derivable synthesis provides a sustainable foundation

for its use. For researchers in drug development, the true potential of the furanone scaffold lies

in its demonstrated ability to disrupt bacterial quorum sensing. This anti-virulence approach

offers a compelling alternative to traditional bactericidal or bacteriostatic mechanisms, paving

the way for therapies that can mitigate pathogenicity and combat the growing challenge of

antibiotic resistance. Continued exploration of this and related furanone derivatives is

warranted to fully unlock their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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